molecular formula C17H12O2 B091875 2,6-Diphenyl-4H-pyran-4-one CAS No. 1029-94-3

2,6-Diphenyl-4H-pyran-4-one

Cat. No.: B091875
CAS No.: 1029-94-3
M. Wt: 248.27 g/mol
InChI Key: UWCKXOXEYVSRSD-UHFFFAOYSA-N
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Description

2,6-Diphenyl-4H-pyran-4-one is an organic compound with the molecular formula C17H12O2. It is a derivative of pyran, characterized by the presence of two phenyl groups at the 2 and 6 positions of the pyran ring. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Diphenyl-4H-pyran-4-one can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 3,5-bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one with various nucleophiles such as o-nitrophenol, 8-hydroxyquinoline, and 2-hydroxymethyl pyridine . The reaction typically occurs in the presence of a base like sodium hydroxide or triethylamine, which facilitates the substitution process.

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of multicomponent reactions. These reactions are favored due to their high efficiency, atom economy, and green reaction conditions. A typical industrial method might involve the one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under catalytic conditions such as nanocatalysis or transition metal catalysis .

Chemical Reactions Analysis

Types of Reactions

2,6-Diphenyl-4H-pyran-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Typically involves the use of oxygen and light as reagents.

    Photoreaction: Requires light and an appropriate solvent such as dioxane.

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Diphenyl-4H-pyran-4-one is unique due to its stability and the presence of phenyl groups, which enhance its reactivity and make it suitable for various synthetic applications. Its ability to undergo diverse chemical reactions and form complex structures like crown ethers and podands further distinguishes it from other pyran derivatives .

Properties

IUPAC Name

2,6-diphenylpyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O2/c18-15-11-16(13-7-3-1-4-8-13)19-17(12-15)14-9-5-2-6-10-14/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWCKXOXEYVSRSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C=C(O2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40300571
Record name 2,6-Diphenyl-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40300571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1029-94-3
Record name 2,6-Diphenyl-.gamma.-pyrone
Source DTP/NCI
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Record name 2,6-Diphenyl-4H-pyran-4-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-DIPHENYL-4H-PYRAN-4-ONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic pathways for producing derivatives of 2,6-Diphenyl-4H-pyran-4-one?

A1: Several methods have been employed for creating novel derivatives of this compound. These include:

  • Nucleophilic substitution: Reacting 3,5-bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one with various nucleophiles like o-nitrophenol, 8-hydroxyquinoline, or triethylene glycol yields podand and crown ether derivatives. [, ] This method can be optimized by using NaOH instead of Et3N for improved yield. []
  • Transesterification: Reacting dimethyl or diethyl 2,6-dimethyl-4H-pyran-4-one-3,5-dicarboxylate with glycols or glycol ethers produces different podand derivatives. []
  • Reaction with phosphorus oxychloride: In the presence of phosphorus oxychloride, this compound reacts with compounds like phenothiazine or carbazole, resulting in pyrylium salts. The site of attachment on the reacting molecule depends on the presence and position of substituents. []

Q2: How does the structure of this compound influence its reactivity?

A2: The presence of a conjugated carbonyl group significantly impacts the reactivity of this compound:

  • Photoreactivity: Upon irradiation, this compound can undergo photochemical reactions. These reactions are solvent dependent, leading to different products like benzoic acid esters in alcohols or cage dimers in non-polar solvents. [] Interestingly, substitution at the 2 and 6 positions with methyl groups hinders this photoreactivity, suggesting a key role of the phenyl groups. []
  • Reaction with isocyanates: The conjugated carbonyl readily reacts with activated isocyanates like trichloroacetyl isocyanate, forming 4-trichloroacetylimino derivatives. This reaction highlights the electrophilic nature of the carbonyl carbon due to conjugation. []

Q3: Are there any reported applications of this compound derivatives?

A3: While the provided research focuses primarily on the synthesis and reactivity of this compound and its derivatives, some potential applications can be inferred:

  • Podands and crown ethers: The synthesized podand and crown ether derivatives [, ] show promise in various fields like metal ion complexation, phase-transfer catalysis, and sensor development.
  • Pyrylium salts: The pyrylium salts derived from this compound [, ] are valuable intermediates in organic synthesis and have potential applications as dyes and photosensitizers.

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